molecular formula C9H9N3O B11776710 (1-(Pyridin-3-yl)-1H-imidazol-4-yl)methanol

(1-(Pyridin-3-yl)-1H-imidazol-4-yl)methanol

Cat. No.: B11776710
M. Wt: 175.19 g/mol
InChI Key: YDJWELLNODFLGN-UHFFFAOYSA-N
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Description

(1-(Pyridin-3-yl)-1H-imidazol-4-yl)methanol is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pyridin-3-yl)-1H-imidazol-4-yl)methanol typically involves the cyclocondensation of pyridine derivatives with imidazole precursors. One common method includes the reaction of 3-pyridinecarboxaldehyde with imidazole in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-(Pyridin-3-yl)-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydrogen atoms on the pyridine or imidazole rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

Scientific Research Applications

(1-(Pyridin-3-yl)-1H-imidazol-4-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(Pyridin-3-yl)-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can trigger various downstream signaling pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Shares a similar imidazole-pyridine structure but differs in the position of the nitrogen atoms.

    Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar structure but contains a pyrazole ring instead of an imidazole ring.

Uniqueness

(1-(Pyridin-3-yl)-1H-imidazol-4-yl)methanol is unique due to its specific arrangement of the pyridine and imidazole rings, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

(1-pyridin-3-ylimidazol-4-yl)methanol

InChI

InChI=1S/C9H9N3O/c13-6-8-5-12(7-11-8)9-2-1-3-10-4-9/h1-5,7,13H,6H2

InChI Key

YDJWELLNODFLGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C=C(N=C2)CO

Origin of Product

United States

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